

Propyl Heptanoate (CAS No. 7778-87-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Propyl heptanoate*

Cat. No.: *B1581445*

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Abstract

Propyl heptanoate, also known as propyl heptoate or n-propyl n-heptanoate, is a fatty acid ester with the chemical formula $C_{10}H_{20}O_2$. It is a colorless liquid recognized by its characteristic fruity and waxy aroma, reminiscent of grape, pear, and pineapple.[1][2][3] This compound is primarily utilized as a synthetic flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral analysis, applications, and safety information for **propyl heptanoate**, intended to support research, development, and quality control activities.

Physicochemical Properties

Propyl heptanoate is characterized by its ester functional group, which dictates its physical and chemical behavior. It is soluble in most organic solvents and insoluble in water.[3][5] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Propyl Heptanoate**

Property	Value	Reference(s)
CAS Number	7778-87-2	[4]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[4]
Molecular Weight	172.27 g/mol	[3]
Boiling Point	207-208 °C (at 760 mm Hg)	[1][2][4]
Melting Point	-63 to -64 °C	[1][2][4]
Density	0.869 g/mL (at 25 °C)	[1][2]
Refractive Index (n _{20/D})	1.417	[1][2]
Flash Point	76.67 °C (170 °F)	[4]
Vapor Pressure	0.129 mm Hg (at 25 °C, est.)	[4]
logP (XlogP3-AA)	3.50 (estimated)	[4]

Synthesis

The primary industrial synthesis of **propyl heptanoate** is achieved through the Fischer-Speier esterification of heptanoic acid with propanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid.[2] The equilibrium of this reversible reaction is driven towards the product side by removing the water formed during the reaction, often via azeotropic distillation.[6]

Experimental Protocol: Fischer Esterification

This protocol is a representative example for the synthesis of **propyl heptanoate**.

Materials:

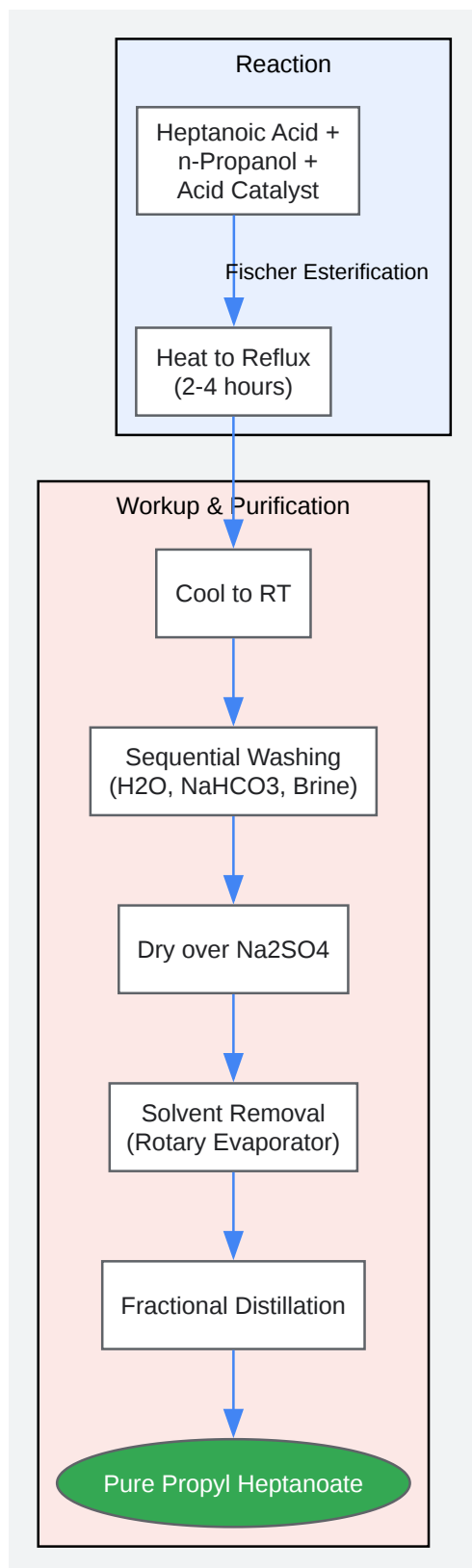
- Heptanoic acid
- n-Propanol (excess)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

- Toluene (for azeotropic removal of water, optional)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, rotary evaporator, distillation apparatus.

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine heptanoic acid and an excess of n-propanol (e.g., a 1:3 molar ratio). If using a Dean-Stark trap, add toluene.
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
- **Reflux:** Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.^[6] Typically, this takes 2-4 hours.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO_2 evolution) to neutralize the acid, and finally with brine.^[6]
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess propanol and toluene using a rotary evaporator.^[6]
- **Purification:** Purify the crude **propyl heptanoate** by fractional distillation under reduced pressure to obtain the final product.^[6]

Diagram 1: Synthesis and Purification Workflow



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A generalized workflow for the synthesis and purification of **propyl heptanoate**.

Spectroscopic Analysis

Structural elucidation and purity assessment of **propyl heptanoate** are typically performed using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for **Propyl Heptanoate**

Technique	Feature	Interpretation	Reference(s)
¹ H NMR	~4.0 ppm (triplet)	-O-CH ₂ - protons of the propyl group	[7] (by analogy)
	~2.2 ppm (triplet)	-C(=O)-CH ₂ - protons of the heptanoyl group	
	~0.9 ppm (triplets)	Terminal CH ₃ groups	
¹³ C NMR	~174 ppm	Carbonyl carbon (-C=O)	[7] (by analogy)
	~66 ppm	Methylene carbon of the ester oxygen (-O-CH ₂ -)	
IR Spectroscopy	~1735-1750 cm ⁻¹	Strong C=O stretching (characteristic of esters)	[8] (by analogy)
	~1180-1200 cm ⁻¹	C-O stretching	
Mass Spectrometry (EI)	m/z 113	[CH ₃ (CH ₂) ₅ CO] ⁺ (Acylium ion)	[4]
m/z 43	[C ₃ H ₇] ⁺ (Propyl cation)		
m/z 61	[C ₃ H ₅ O ₂] ⁺ (McLafferty rearrangement product)		

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **propyl heptanoate**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
[\[9\]](#)

GC Conditions:

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[9\]](#)
- Injector Temperature: 250 °C.[\[9\]](#)
- Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.[\[5\]](#)
- Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.[\[5\]](#)

MS Conditions:

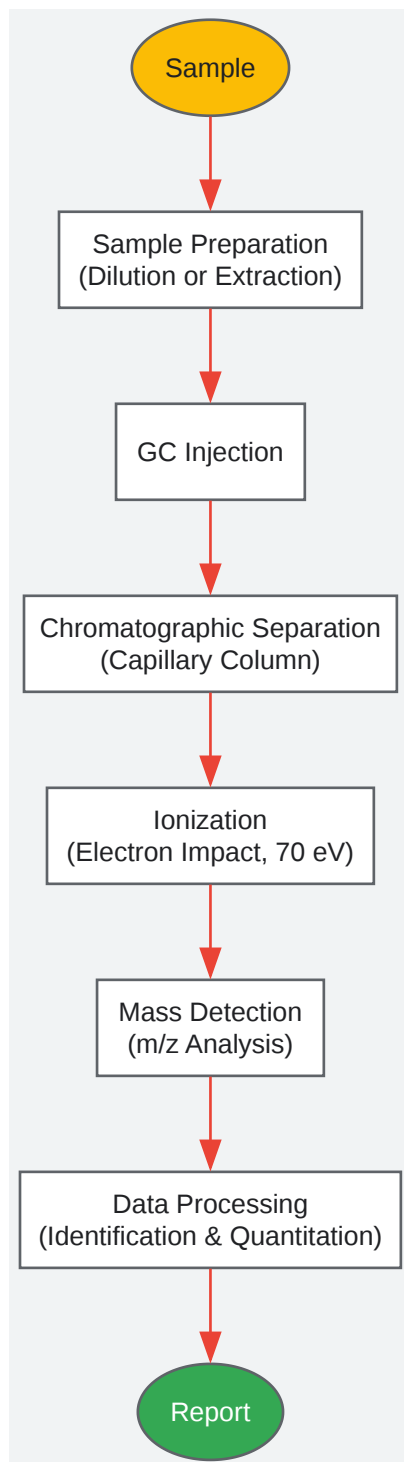
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification.[\[5\]](#)
- Ion Source Temperature: 230 °C.

Sample Preparation:

- Prepare a stock solution of **propyl heptanoate** in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.[\[5\]](#)
- Perform serial dilutions to create calibration standards for quantitative analysis.

- For complex matrices, a liquid-liquid extraction may be required to isolate the analyte.[5]

Diagram 2: Analytical Workflow for GC-MS



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A typical workflow for the GC-MS analysis of **propyl heptanoate**.

Applications and Usage

Propyl heptanoate is classified as a GRAS (Generally Recognized as Safe) substance by the FEMA (Flavor and Extract Manufacturers Association) under number 2948.[\[4\]](#)[\[5\]](#) Its primary application is as a flavoring agent in a variety of consumer products.

Table 3: Application and Usage Levels of **Propyl Heptanoate**

Product Category	Typical Usage Level (ppm)	Flavor Profile	Reference(s)
Beverages (Soft Drinks)	3.8 - 4.0	Fruity, grape-like	[2] [10]
Ice Cream, Ices	5.1	Fruity, pineapple, pear	[2] [4]
Candy, Confectionery	5.9	Sweet, waxy, fruity	[2] [4]
Baked Goods	18	Apple, citrus notes	[2]
Alcoholic Beverages	3.0	Cognac, rum notes	[10]

- **Flavor Characteristics:** At concentrations of 5-15 ppm, it imparts sweet, waxy, fruity notes of pineapple, pear, and apple with slight green, grassy nuances.[\[1\]](#)[\[2\]](#)
- **Fragrance:** It is also used in fragrance formulations, with recommended usage levels up to 8.0% in the fragrance concentrate.[\[3\]](#)[\[4\]](#)

Safety and Toxicology

Propyl heptanoate has been evaluated for safety by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[\[5\]](#)

Table 4: GHS Hazard Information

Hazard Statement	Code	Description	Reference(s)
Health	H302	Harmful if swallowed.	[11]
H315	Causes skin irritation.	[11]	
H319	Causes serious eye irritation.	[11]	
H335	May cause respiratory irritation.	[11]	
Environmental	H412	Harmful to aquatic life with long lasting effects.	[12]

Toxicological Summary:

- Mutagenicity: No mutagenic effects were observed in various tests with bacteria and mammalian cell cultures.[\[12\]](#)
- Reproductive Toxicity: Animal studies showed no indication of fertility impairment.[\[12\]](#)
- Teratogenicity: The substance did not cause malformations in animal studies, though developmental toxicity was observed at high doses that were also toxic to the parent animals.[\[12\]](#)
- Carcinogenicity: No data is available concerning carcinogenic effects.[\[12\]](#)

Handling and Storage:

- Wear protective gloves and eye protection during handling.[\[12\]](#)
- Avoid release to the environment.[\[12\]](#)
- Store in a well-ventilated place in sealed containers made of glass, tin, or resin-lined materials.[\[2\]](#)

Conclusion

Propyl heptanoate (CAS No. 7778-87-2) is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a standard and scalable process. The compound's identity and purity can be reliably determined using common spectroscopic and chromatographic techniques. Based on current toxicological data, it is considered safe for its intended use as a flavoring agent within established limits. This guide provides the core technical information required for its effective use and analysis in a research and development setting.

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